

## **Preliminary Technical Guide: Cdk-IN-10**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cdk-IN-10 |           |
| Cat. No.:            | B12393570 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Cdk-IN-10**, a compound identified as N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide, is a putative cyclin-dependent kinase (CDK) inhibitor. This document provides a preliminary technical overview of **Cdk-IN-10**, including its chemical identity, a detailed synthesis protocol, and the methodology for a primary biological assay used to assess its inhibitory activity against CDK2/Cyclin A. The information presented herein is derived from patent literature, specifically patent WO2004014864, where **Cdk-IN-10** is referenced as "example 54". This guide aims to provide a foundational resource for researchers interested in the further investigation and development of this and related small molecules.

### **Chemical Identity and Properties**

Cdk-IN-10 is a 1H-indazole-3-carboxamide derivative.



| Property           | Value                                                    |
|--------------------|----------------------------------------------------------|
| IUPAC Name         | N-(4-morpholin-4-ylphenyl)-1H-indazole-3-<br>carboxamide |
| Synonyms           | Cdk-IN-10, Example 54 (WO2004014864)                     |
| CAS Number         | 660822-84-4                                              |
| Molecular Formula  | C18H18N4O2                                               |
| Molecular Weight   | 322.36 g/mol                                             |
| Chemical Structure | (See Diagram Below)                                      |

Cdk-IN-10

Click to download full resolution via product page

Figure 1: Chemical structure of Cdk-IN-10.

# **Synthesis Protocol**

The synthesis of **Cdk-IN-10** is described as a multi-step process. The final step involves the amidation of 1H-indazole-3-carbonyl chloride with 4-morpholinoaniline.

#### **Materials and Reagents**

- 1H-indazole-3-carbonyl chloride
- 4-morpholinoaniline
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Standard laboratory glassware and purification equipment (e.g., chromatography columns)



#### **Synthesis Workflow**

Figure 2: Synthesis workflow for Cdk-IN-10.

#### **Detailed Procedure**

- Reaction Setup: To a solution of 1H-indazole-3-carbonyl chloride in dichloromethane, a solution of 4-morpholinoaniline and triethylamine in dichloromethane is added dropwise at room temperature.
- Reaction Progression: The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography TLC).
- Work-up: Upon completion, the reaction mixture is typically washed with water and brine.
  The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
- Purification: The crude N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide is purified by column chromatography on silica gel to afford the final product, **Cdk-IN-10**.

#### **Biological Activity and Experimental Protocols**

**Cdk-IN-10** has been evaluated for its inhibitory activity against cyclin-dependent kinases. The primary assay detailed in the source literature is a CDK2/Cyclin A inhibition assay.

#### **Quantitative Data**

The following table summarizes the reported in vitro inhibitory activity of **Cdk-IN-10**.

| Target        | IC <sub>50</sub> (μM) |
|---------------|-----------------------|
| CDK2/Cyclin A | 0.46                  |

#### **CDK2/Cyclin A Inhibition Assay Protocol**

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Cdk-IN-10** against the CDK2/Cyclin A complex.

Recombinant human CDK2/Cyclin A enzyme complex



- Histone H1 as substrate
- [y-33P]ATP (radiolabeled ATP)
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- 96-well filter plates
- · Scintillation counter

Figure 3: Workflow for the CDK2/Cyclin A inhibition assay.

- Compound Preparation: A stock solution of Cdk-IN-10 in a suitable solvent (e.g., DMSO) is prepared and serially diluted to obtain a range of test concentrations.
- Reaction Mixture Preparation: A master mix containing the CDK2/Cyclin A enzyme, Histone H1 substrate, and assay buffer is prepared.
- Assay Plate Setup: The serially diluted Cdk-IN-10 and control solutions are added to the wells of a 96-well plate.
- Kinase Reaction Initiation: The reaction is initiated by adding the reaction mixture and [y-33P]ATP to each well.
- Incubation: The plate is incubated for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of Histone H1.
- Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter plate which captures the phosphorylated Histone H1.
- Washing: The filter plate is washed multiple times to remove any unincorporated [y-33P]ATP.
- Detection: The amount of incorporated radiolabel in each well is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition at each concentration of **Cdk-IN-10** is calculated relative to control wells. The IC<sub>50</sub> value is then determined by fitting the data to a doseresponse curve.



## **Signaling Pathway Context**

CDK2, in complex with Cyclin A, is a key regulator of the cell cycle, particularly during the S and G2 phases. Inhibition of this complex can lead to cell cycle arrest.

Figure 4: Simplified cell cycle signaling pathway indicating the target of Cdk-IN-10.

#### **Conclusion and Future Directions**

**Cdk-IN-10** is a 1H-indazole-3-carboxamide derivative with demonstrated in vitro inhibitory activity against CDK2/Cyclin A. The provided synthesis and assay protocols offer a starting point for further investigation. Future studies should aim to:

- Determine the selectivity profile of Cdk-IN-10 against a broader panel of CDKs and other kinases.
- Elucidate the mechanism of action (e.g., ATP-competitive or non-competitive).
- Evaluate the in-cell and in-vivo efficacy and toxicity of the compound.
- Explore structure-activity relationships (SAR) of related 1H-indazole-3-carboxamide analogs to optimize potency and selectivity.

This preliminary guide serves as a foundational document to facilitate these future research and development efforts.

• To cite this document: BenchChem. [Preliminary Technical Guide: Cdk-IN-10]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393570#preliminary-studies-on-cdk-in-10]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com